2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-4-3-5-15(12-14)22-18(24)13-27-19-20(25)23(11-10-21-19)16-6-8-17(26-2)9-7-16/h3-12H,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRRZGJBCZUHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazinone ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrazinone intermediate.
Attachment of the sulfanyl-acetamide linkage: This final step can be carried out by reacting the pyrazinone derivative with a thiol and an acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the pyrazinone ring or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
- Pyrazine vs. Quinazolinone/Thienopyrimidine Derivatives: The target compound’s 3,4-dihydropyrazin-2-one core differs from quinazolinone () and thieno[3,2-d]pyrimidine () scaffolds.
Substituent Effects
- Aromatic Ring Substitutions: 4-Methoxyphenyl (target compound) vs. N-(3-Methylphenyl)acetamide vs. N-(4-methylphenyl)acetamide (): The meta-methyl group may reduce steric hindrance compared to para-substituted analogs, affecting binding pocket interactions .
Table 1: Key Properties of Comparable Compounds
Biological Activity
The compound 2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a member of the class of organic compounds known as acetamides and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 381.45 g/mol. The structure features a dihydropyrazine core linked to a methoxyphenyl group and an acetamide moiety, which contributes to its pharmacological profile.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds containing the dihydropyrazine scaffold have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating potential use as antimicrobial agents .
- Anticancer Properties : The presence of the methoxyphenyl group is associated with anticancer activity. In vitro studies have reported that related compounds can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar effects .
- Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways has been highlighted in various studies. Specifically, it may inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could contribute to its anticancer and anti-inflammatory effects.
- Receptor Modulation : It might interact with various receptors in the body, influencing signaling pathways that regulate cell proliferation and immune responses.
Case Studies
A review of literature reveals several case studies focusing on similar compounds:
- Antimicrobial Study : A study conducted by Patel et al. (2013) demonstrated that methoxy-substituted pyrazine derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study suggested that structural modifications could enhance efficacy .
- Anticancer Research : In a study by Rani et al. (2014), several phenoxy-N-arylacetamides were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .
- Anti-inflammatory Effects : Research by Hsieh et al. (2012) explored the anti-inflammatory properties of related compounds in models of rheumatoid arthritis. The findings suggested significant reductions in paw swelling and inflammatory markers upon treatment with these compounds, indicating their therapeutic potential in inflammatory diseases .
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield | Characterization | Reference |
|---|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 45–60% | ¹H NMR, IR | |
| 2 | Pd(OAc)₂, Xantphos, 110°C | 30–40% | HPLC-MS, XRD | |
| 3 | EDC, HOBt, DCM | 50–65% | LC-MS, ¹³C NMR |
Basic: What analytical techniques are critical for structural validation?
Q. Methodological Answer :
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., bond angles, dihedral angles in the pyrazinone ring) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and acetamide (δ 2.1–2.3 ppm) protons.
- IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for pyrazinone and ~1650 cm⁻¹ for acetamide).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₀N₃O₃S: 382.1224).
Advanced: How can low synthetic yields in multi-step routes be systematically optimized?
Methodological Answer :
Employ Design of Experiments (DoE) to identify critical factors:
Variables : Temperature, catalyst loading, solvent polarity.
Response Surface Methodology (RSM) : Maximizes yield while minimizing side reactions (e.g., hydrolysis of the acetamide group).
Case Study : A 3² factorial design for Step 2 (Pd-catalyzed coupling) improved yield from 35% to 52% by optimizing Pd(OAc)₂ (8 mol%) and reaction time (18 hrs) .
Q. Computational Support :
- Reaction Path Search : Quantum chemical calculations (DFT) model transition states to identify energy barriers .
- Table : Key Parameters for DFT Optimization
| Functional | Basis Set | Solvent Model | Convergence Criteria |
|---|---|---|---|
| B3LYP | 6-31G(d) | SMD (DMF) | 1e⁻⁶ Hartree/Bohr |
Advanced: How to resolve contradictions in spectroscopic data across studies?
Methodological Answer :
Contradictions often arise from:
- Solvent Effects : Chemical shifts vary in DMSO-d₆ vs. CDCl₃ (e.g., acetamide protons shift upfield in DMSO).
- Tautomerism : The pyrazinone ring may exist in keto-enol forms, altering NMR signals. Use variable-temperature NMR to confirm dynamic equilibria .
- Crystallographic Validation : Compare experimental XRD data with computational models (e.g., Mercury CSD) to rule out polymorphic variations .
Advanced: What computational strategies predict biological target interactions?
Q. Methodological Answer :
Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR) using:
- Grid Parameters : 25 ų box centered on ATP-binding site.
- Scoring Function : MM-GBSA for binding free energy.
MD Simulations : GROMACS assesses stability of ligand-protein complexes (50 ns trajectory, CHARMM36 force field).
ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., logP ~2.8, moderate blood-brain barrier permeability) .
Advanced: How do heterogeneous vs. homogeneous reaction conditions impact scalability?
Q. Methodological Answer :
- Heterogeneous Catalysis :
- Pros : Easier catalyst recovery (e.g., Pd/C in Step 2).
- Cons : Reduced efficiency due to diffusion limitations (yield drops 15% vs. homogeneous).
- Homogeneous Catalysis :
- Pros : Higher yields (e.g., Pd(OAc)₂ with Xantphos).
- Cons : Requires costly ligand recycling.
Case Study : Switching to immobilized Pd nanoparticles on SiO₂ improved turnover number (TON) from 120 to 450 but required higher temperatures (120°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
